7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Overview
Description
7,10-Dibenzyl-2,7,10-triazaspiro[46]undecane is a heterocyclic compound with the molecular formula C22H29N3 It is characterized by a spiro structure, which includes a triaza ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a dibenzylamine derivative. The reaction conditions often require the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 7,10-Dimethyl-2,7,10-triazaspiro[4.6]undecane
- 7,10-Diphenyl-2,7,10-triazaspiro[4.6]undecane
- 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]dodecane
Uniqueness
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane is unique due to its specific benzyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7,10-dibenzyl-2,7,10-triazaspiro[4.6]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-3-7-20(8-4-1)15-24-13-14-25(16-21-9-5-2-6-10-21)19-22(18-24)11-12-23-17-22/h1-10,23H,11-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSDCUWQQWSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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